molecular formula C81H133N29O36P2 B15140653 (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213)

(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213)

Cat. No.: B15140653
M. Wt: 2151.0 g/mol
InChI Key: HSLHPWYYCNEHMJ-KMKSYUODSA-N
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Description

(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) is a phosphorylated peptide derived from the tau protein, which is associated with microtubule stabilization in neurons. This specific peptide sequence includes phosphorylated serine and threonine residues, which are critical for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The phosphorylation of serine and threonine residues is achieved using specific phosphorylating agents under controlled conditions to ensure the correct addition of phosphate groups.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the methionine residues within the peptide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Specific reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfones, while reduction will yield free thiols.

Scientific Research Applications

(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) has several scientific research applications:

    Chemistry: Used as a model compound to study phosphorylation and dephosphorylation mechanisms.

    Biology: Investigated for its role in microtubule stabilization and its involvement in neurodegenerative diseases like Alzheimer’s.

    Medicine: Potential therapeutic target for drugs aimed at modulating tau phosphorylation.

    Industry: Utilized in the development of diagnostic tools and assays for tauopathies.

Mechanism of Action

The mechanism of action of (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) involves its interaction with microtubules. The phosphorylation of serine and threonine residues affects the peptide’s ability to bind to microtubules, thereby influencing their stability and dynamics. This interaction is crucial for maintaining neuronal structure and function.

Comparison with Similar Compounds

Similar Compounds

    (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (181-200): Another phosphorylated tau peptide with a different sequence.

    (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (214-233): Contains additional phosphorylation sites.

Uniqueness

(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) is unique due to its specific sequence and phosphorylation pattern, which are critical for its biological activity and interactions with microtubules. This specificity makes it a valuable tool for studying tau-related mechanisms and developing targeted therapies.

Properties

Molecular Formula

C81H133N29O36P2

Molecular Weight

2151.0 g/mol

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C81H133N29O36P2/c1-39(116)61(76(135)110-27-9-16-56(110)78(137)138)106-66(125)45(12-5-23-91-81(87)88)100-69(128)49(35-113)102-65(124)44(11-4-22-90-80(85)86)99-68(127)48(34-112)97-58(119)30-93-73(132)55-15-8-26-109(55)77(136)62(40(2)146-148(142,143)144)105-60(121)32-95-72(131)54-14-7-25-108(54)75(134)52(38-145-147(139,140)141)98-59(120)31-94-71(130)53-13-6-24-107(53)74(133)51(37-115)104-70(129)50(36-114)103-67(126)46(28-41-17-19-42(117)20-18-41)96-57(118)29-92-64(123)47(33-111)101-63(122)43(82)10-3-21-89-79(83)84/h17-20,39-40,43-56,61-62,111-117H,3-16,21-38,82H2,1-2H3,(H,92,123)(H,93,132)(H,94,130)(H,95,131)(H,96,118)(H,97,119)(H,98,120)(H,99,127)(H,100,128)(H,101,122)(H,102,124)(H,103,126)(H,104,129)(H,105,121)(H,106,125)(H,137,138)(H4,83,84,89)(H4,85,86,90)(H4,87,88,91)(H2,139,140,141)(H2,142,143,144)/t39-,40-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,61+,62+/m1/s1

InChI Key

HSLHPWYYCNEHMJ-KMKSYUODSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)OP(=O)(O)O)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](COP(=O)(O)O)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)OP(=O)(O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(COP(=O)(O)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)O

Origin of Product

United States

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